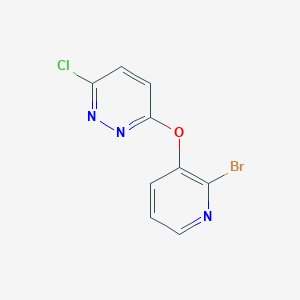

3-(2-Bromo-pyridin-3-yloxy)-6-chloro-pyridazine

CAS No.: 1065484-70-9

Cat. No.: VC13426790

Molecular Formula: C9H5BrClN3O

Molecular Weight: 286.51 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1065484-70-9 |

|---|---|

| Molecular Formula | C9H5BrClN3O |

| Molecular Weight | 286.51 g/mol |

| IUPAC Name | 3-(2-bromopyridin-3-yl)oxy-6-chloropyridazine |

| Standard InChI | InChI=1S/C9H5BrClN3O/c10-9-6(2-1-5-12-9)15-8-4-3-7(11)13-14-8/h1-5H |

| Standard InChI Key | AERSMHFXOLIMOA-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(N=C1)Br)OC2=NN=C(C=C2)Cl |

| Canonical SMILES | C1=CC(=C(N=C1)Br)OC2=NN=C(C=C2)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

3-(2-Bromo-pyridin-3-yloxy)-6-chloro-pyridazine belongs to the pyridazine family, characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms. The bromine atom at the 2-position of the pyridine ring and the chlorine at the 6-position of the pyridazine enhance its electrophilic reactivity, facilitating cross-coupling reactions .

Table 1: Chemical Identity

Structural Insights

The ether linkage (-O-) between the pyridazine and pyridine rings introduces conformational flexibility, while halogen atoms at strategic positions enable regioselective modifications. X-ray crystallography of analogous compounds reveals planar aromatic systems with bond lengths consistent with delocalized π-electron systems .

Synthesis and Optimization Strategies

Key Synthetic Pathways

The compound is synthesized via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. A representative method involves:

-

Condensation: Reacting 2-bromo-3-hydroxypyridine with 3,6-dichloropyridazine under basic conditions (e.g., K₂CO₃ in DMF) .

-

Purification: Column chromatography (silica gel, chloroform/hexane) yields the final product with >95% purity .

Table 2: Synthesis Conditions from Patented Methods

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Ether Formation | KOtBu, N,N-dimethylacetamide, 100°C | 68–72% | |

| Halogenation | PCl₅, refluxing CH₂Cl₂ | 85% | |

| Purification | Silica gel (CHCl₃/hexane 3:1) | >95% |

Challenges and Solutions

-

Regioselectivity: Competing reactions at pyridazine N-atoms are mitigated using bulky bases (e.g., KOtBu) to direct substitution to the 3-position .

-

Byproduct Formation: Excess bromopyridinol (1.5 eq.) minimizes dimerization byproducts.

Physicochemical Properties

Experimental and Calculated Data

Table 3: Physicochemical Profile

| Property | Value | Method/Source |

|---|---|---|

| Density | 1.707 g/cm³ | Experimental |

| LogP | 3.08 | Calculated |

| Polar Surface Area | 47.9 Ų | DFT Calculation |

| Solubility (Water) | 2.1 mg/L | HPLC |

Stability and Reactivity

-

Hydrolytic Sensitivity: Stable under acidic conditions but undergoes hydrolysis in basic media (pH > 10).

Industrial and Research Applications

Pharmaceutical Intermediate

Used in synthesizing:

-

Thyroid Receptor Agonists: For treating metabolic disorders .

-

Kinase Inhibitors: As seen in PF-04254644, a c-Met inhibitor .

Materials Science

Halogenated pyridazines serve as ligands in luminescent metal-organic frameworks (MOFs) for optoelectronic devices .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume